REACTION_CXSMILES
|
[CH:1]1([CH2:7][CH2:8][C:9]#[N:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.N[NH:12][C:13]([NH2:15])=[S:14].N>FC(F)(F)C(O)=O>[CH:1]1([CH2:7][CH2:8][C:9]2[S:14][C:13]([NH2:15])=[N:12][N:10]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
181 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CCC#N
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
NNC(=S)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
by stirring at a bath temperature of 70° to 80° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with successive, small amounts of ethanol and diethyl ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CCC1=NN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 197 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |